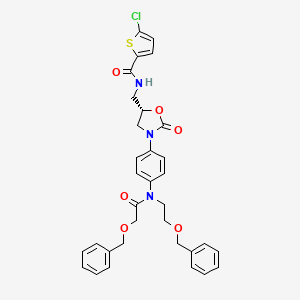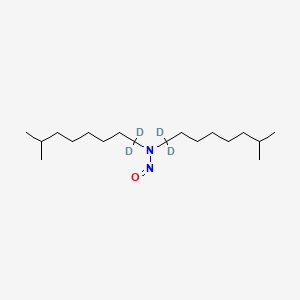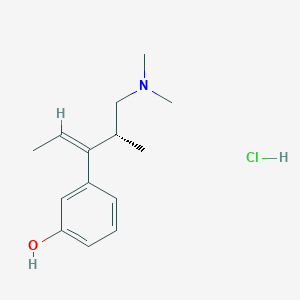![molecular formula C10H14N2 B13431636 2,3,3-trimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B13431636.png)
2,3,3-trimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,3-trimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C10H14N2. It is a derivative of pyrrolo[2,3-b]pyridine, characterized by the presence of three methyl groups at positions 2 and 3 of the pyrrolo ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-trimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with substituted aldehydes under basic conditions. The reaction is carried out in methanol at 50°C for about 5 hours, yielding intermediate compounds. These intermediates are then subjected to reduction reactions using triethylsilane and trifluoroacetic acid in acetonitrile under reflux conditions to produce the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve efficient and cost-effective production.
化学反応の分析
Types of Reactions
2,3,3-trimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the methyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxides.
Reduction: Formation of reduced pyrrolo[2,3-b]pyridine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
作用機序
The mechanism of action of 2,3,3-trimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine, particularly in its role as an FGFR inhibitor, involves binding to the ATP-binding site of the receptor. This binding prevents the phosphorylation of tyrosine residues, thereby inhibiting downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt, which are involved in cell proliferation and survival .
類似化合物との比較
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Lacks the three methyl groups present in 2,3,3-trimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine.
7-azaindole: Another pyrrolo[2,3-b]pyridine derivative with different substitution patterns.
1,3,5-trimethyluracil: A pyrimidine derivative with similar methyl substitutions but different ring structure.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit FGFRs with high potency makes it a valuable compound in medicinal chemistry research .
特性
分子式 |
C10H14N2 |
|---|---|
分子量 |
162.23 g/mol |
IUPAC名 |
2,3,3-trimethyl-1,2-dihydropyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C10H14N2/c1-7-10(2,3)8-5-4-6-11-9(8)12-7/h4-7H,1-3H3,(H,11,12) |
InChIキー |
KGYMKSCRQAHAJZ-UHFFFAOYSA-N |
正規SMILES |
CC1C(C2=C(N1)N=CC=C2)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13431557.png)


![(3E)-N,N-dimethyl-3-[(3R,8S)-2-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trienylidene]propan-1-amine;hydrochloride](/img/structure/B13431571.png)
![ethyl (1S,5R,6S)-5-(methoxymethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13431580.png)
![2-[(E)-[3-[(E)-(diaminomethylidenehydrazinylidene)methyl]phenyl]methylideneamino]guanidine;dihydrochloride](/img/structure/B13431589.png)



![[(2S,3R,4R,5S,6S)-4-acetyloxy-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxan-3-yl] acetate](/img/structure/B13431609.png)


![2-amino-9-[(2S,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13431635.png)
